

Spectroscopic Characterization of 2,3-Dimethoxybenzohydrazide: A Technical Guide

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Compound of Interest

Compound Name: **2,3-Dimethoxybenzohydrazide**

Cat. No.: **B1308033**

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This technical guide provides a comprehensive analysis of the spectroscopic data for **2,3-Dimethoxybenzohydrazide**, a molecule of interest in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural confirmation and physicochemical properties of the compound. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectroscopic profile of this and related benzohydrazide derivatives.

Molecular Structure and Spectroscopic Overview

2,3-Dimethoxybenzohydrazide belongs to the benzohydrazide class of compounds, characterized by a benzene ring and a hydrazide functional group (-CONHNH₂). The presence of two methoxy groups at the 2 and 3 positions of the benzene ring introduces specific electronic and steric effects that are reflected in its spectroscopic signatures. Spectroscopic analysis is crucial for confirming the successful synthesis and purity of this compound.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2,3-Dimethoxybenzohydrazide**, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of **2,3-Dimethoxybenzohydrazide** is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, to a concentration of 5-10 mg/mL. The ¹H NMR spectrum is then acquired on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5	Singlet	1H	-NH-
~7.2-7.5	Multiplet	3H	Aromatic protons
~4.4	Singlet (broad)	2H	-NH ₂
~3.8	Singlet	3H	2-OCH ₃
~3.7	Singlet	3H	3-OCH ₃

Interpretation and Causality:

The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing hydrazide moiety.[1][2]

- NH- and -NH₂ Protons: The protons of the hydrazide group are expected to appear as distinct signals. The -NH- proton, being adjacent to the carbonyl group, will be deshielded and appear as a singlet at a downfield chemical shift. The -NH₂ protons will also give rise to a singlet, though its position can be variable and the peak may be broad due to quadrupole effects of the nitrogen atoms and potential hydrogen bonding.
- Aromatic Protons: The three protons on the benzene ring will exhibit a complex multiplet pattern due to their different chemical environments and spin-spin coupling. The exact splitting pattern will depend on the coupling constants between them.

- Methoxy Protons: The two methoxy groups are in different chemical environments due to their proximity to the hydrazide group and each other. This may result in two distinct singlets, each integrating to three protons. A singlet observed at δ =3.8-3.6 ppm is assigned to methoxy (-OCH₃) proton.[1]

¹³C NMR Spectroscopy

Experimental Protocol:

The same sample prepared for ¹H NMR can be used for ¹³C NMR spectroscopy. A standard proton-decoupled ¹³C NMR experiment is performed.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ , ppm)	Assignment
~165	C=O (Carbonyl)
~150-155	C2, C3 (Aromatic, attached to -OCH ₃)
~120-130	Aromatic carbons
~110-120	Aromatic carbons
~55-60	-OCH ₃ carbons

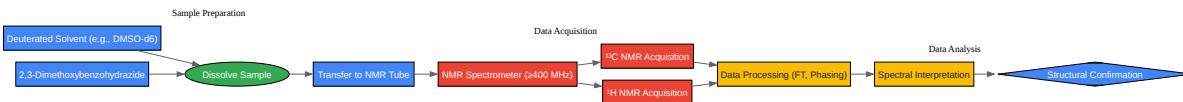
Interpretation and Causality:

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

- Carbonyl Carbon: The carbonyl carbon of the hydrazide group is highly deshielded and will appear at a characteristic downfield chemical shift. The peaks appeared in the range δ =163-162 ppm is assigned to carbonyl (C=O) group.[1]
- Aromatic Carbons: The aromatic region will show several signals corresponding to the six carbons of the benzene ring. The carbons bearing the methoxy groups (C2 and C3) will be the most deshielded among the ring carbons due to the electronegativity of the oxygen atoms. The remaining aromatic carbons will appear in the typical aromatic region. Peaks exhibited at δ =150-101 ppm are attributed to aromatic carbons.[1]

- Methoxy Carbons: The two methoxy carbons will appear as distinct signals in the upfield region of the spectrum. The peaks at $\delta=55-60$ ppm are assigned to carbon atoms of methoxy group.[1]

NMR Workflow Diagram:



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Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Predicted IR Data:

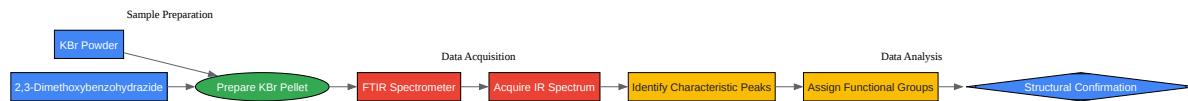
Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3400	Strong, Broad	N-H stretching (asymmetric and symmetric) of -NH ₂
~3200	Medium	N-H stretching of -NH-
~3050	Medium	Aromatic C-H stretching
2850-2950	Medium	Aliphatic C-H stretching of -OCH ₃
~1640	Strong	C=O stretching (Amide I band)
~1600, 1480	Medium	C=C stretching in the aromatic ring
~1530	Medium	N-H bending (Amide II band)
~1250, 1050	Strong	C-O stretching of the methoxy groups

Interpretation and Causality:

The IR spectrum of **2,3-Dimethoxybenzohydrazide** will be dominated by the characteristic absorptions of the hydrazide and dimethoxy-substituted benzene moieties.[2][3]

- N-H Vibrations: The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) will appear as strong, broad bands in the high-wavenumber region.
- C=O Stretching: The carbonyl group of the hydrazide will give a strong absorption band, often referred to as the Amide I band.
- Aromatic and Aliphatic C-H Stretching: The C-H stretching vibrations of the aromatic ring will be observed just above 3000 cm⁻¹, while those of the methoxy groups will appear just below 3000 cm⁻¹.
- C-O Stretching: The C-O stretching vibrations of the two methoxy groups will result in strong bands in the fingerprint region.

IR Spectroscopy Workflow Diagram:

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Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol:

The mass spectrum can be obtained using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Predicted Mass Spectrometry Data (EI):

m/z	Relative Intensity	Assignment
196	Moderate	$[M]^+$ (Molecular Ion)
165	High	$[M - NHNH_2]^+$
135	High	$[C_7H_5O_2]^+$ (Dimethoxybenzoyl cation)
107	Moderate	$[C_7H_7O]^+$
77	Moderate	$[C_6H_5]^+$

Interpretation and Causality:

Upon electron ionization, **2,3-Dimethoxybenzohydrazide** will form a molecular ion ($[M]^+$) at m/z 196. The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments.

- Molecular Ion: The peak corresponding to the molecular weight of the compound (196 g/mol) should be observable.
- Key Fragmentations:
 - Cleavage of the N-N bond is a common fragmentation pathway for hydrazides, leading to the loss of the $NHNH_2$ radical and the formation of a stable dimethoxybenzoyl cation at m/z 165.
 - Subsequent loss of formaldehyde (CH_2O) from the methoxy groups can lead to further fragmentation.
 - Loss of the entire hydrazide group can also occur.

Mass Spectrometry Workflow Diagram:

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Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural characterization of **2,3-Dimethoxybenzohydrazide**. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound, ensuring the integrity and accuracy of their scientific investigations. The detailed protocols and workflow diagrams offer a practical framework for obtaining and analyzing the spectroscopic data.

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